molecular formula C48H52O5P2 B8182091 (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)

(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)

Cat. No.: B8182091
M. Wt: 770.9 g/mol
InChI Key: RFWCWUVNSVLWLG-UHFFFAOYSA-N
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Description

(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two phosphine groups attached to an oxybis(2,1-phenylene) backbone, with additional methoxy and dimethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) typically involves the reaction of bis(4-methoxy-3,5-dimethylphenyl)phosphine with an oxybis(2,1-phenylene) derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Coordination: Transition metals like palladium, platinum, and rhodium.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Functionalized derivatives with various substituents on the aromatic rings.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes that can catalyze various organic reactions.

    Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological molecules and potential therapeutic applications.

    Medicine: Potential use in drug development, particularly in the design of novel pharmaceuticals that target specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal-ligand complexes facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar coordination properties but different substituents.

    Bis(4-methoxyphenyl)phosphine: A simpler phosphine compound with fewer substituents, used in similar catalytic applications.

    Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.

Uniqueness

(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is unique due to its specific combination of substituents, which impart distinct steric and electronic characteristics. These properties can influence its reactivity, coordination behavior, and overall performance in various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

[2-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylphenoxy]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52O5P2/c1-29-21-37(22-30(2)45(29)49-9)54(38-23-31(3)46(50-10)32(4)24-38)43-19-15-13-17-41(43)53-42-18-14-16-20-44(42)55(39-25-33(5)47(51-11)34(6)26-39)40-27-35(7)48(52-12)36(8)28-40/h13-28H,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCWUVNSVLWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2OC3=CC=CC=C3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C6=CC(=C(C(=C6)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52O5P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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